Halicyclamine A
CAS No.:
Cat. No.: VC1848644
Molecular Formula: C32H50N2
Molecular Weight: 462.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H50N2 |
|---|---|
| Molecular Weight | 462.8 g/mol |
| IUPAC Name | (4E,6Z,14S,19Z,21Z,29S,30R)-1,16-diazatetracyclo[27.3.1.112,16.014,30]tetratriaconta-4,6,12,19,21-pentaene |
| Standard InChI | InChI=1S/C32H50N2/c1-2-5-10-14-18-23-34-26-29-19-15-11-7-4-6-9-13-17-22-33-24-21-32(31(25-29)28-34)30(27-33)20-16-12-8-3-1/h2,4-6,9-10,13-14,25,30-32H,1,3,7-8,11-12,15-24,26-28H2/b5-2-,6-4-,13-9+,14-10-/t30-,31+,32-/m1/s1 |
| Standard InChI Key | OSSGGGFRLPXFJV-RWXJKUMBSA-N |
| Isomeric SMILES | C1CCC[C@@H]2CN3CC/C=C/C=C\CCCCC4=C[C@H]([C@@H]2CC3)CN(C4)CC/C=C\C=C/CC1 |
| Canonical SMILES | C1CCCC2CN3CCC=CC=CCCCCC4=CC(C2CC3)CN(C4)CCC=CC=CCC1 |
Introduction
Chemical Structure and Properties
Halicyclamine A possesses a complex tetracyclic structure with a molecular formula of C32H50N2 and a molecular weight of 462.8 g/mol . The IUPAC name of this compound is (4E,6Z,14S,19Z,21Z,29S,30R)-1,16-diazatetracyclo[27.3.1.112,16.014,30]tetratriaconta-4,6,12,19,21-pentaene, reflecting its intricate structural arrangement .
The molecule features a unique diazatetracyclic system with multiple stereogenic centers and defined geometry at several double bonds. The key stereogenic centers are located at positions 14S, 29S, and 30R, contributing to the three-dimensional architecture that is crucial for its biological activity . The compound's complex structure presents significant challenges for total synthesis efforts.
Table 1: Chemical Properties of Halicyclamine A
| Property | Value |
|---|---|
| Molecular Formula | C32H50N2 |
| Molecular Weight | 462.8 g/mol |
| PubChem CID | 10479489 |
| ChEMBL ID | CHEMBL461499 |
| Stereochemistry | 14S, 29S, 30R configurations |
| Key Double Bonds | 4E, 6Z, 19Z, 21Z |
| Creation Date in PubChem | October 25, 2006 |
| Last Modified in PubChem | February 22, 2025 |
The structural complexity of halicyclamine A, with its specific stereochemistry and conformation, likely plays a crucial role in its selective interaction with biological targets. The compound's unique architecture distinguishes it from other known antimycobacterial agents, potentially explaining its effectiveness against drug-resistant strains .
Biological Activities
Other Biological Activities
Beyond its antimycobacterial properties, halicyclamine A demonstrates additional biological activities that enhance its pharmaceutical potential. The compound was initially noted for its cytotoxicity against P388 murine leukemia cells with an IC50 value of 0.45 μg/mL, suggesting potential anticancer applications .
Another significant biological effect of halicyclamine A is its inhibition of inosine monophosphate dehydrogenase (IMPDH) at concentrations of 1 μg/mL . IMPDH is recognized as a major therapeutic target for various therapeutic applications, including:
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Antiproliferative treatments
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Antiviral therapies
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Anticancer chemotherapies
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Immunosuppressive treatments
The sponge Haliclona sp., from which halicyclamine A is derived, inhibits IMPDH at concentrations of 1 μg/mL . This enzyme inhibitory activity highlights another potential application for halicyclamine A or its derivatives in pharmaceutical development.
Mechanism of Action
Understanding the mechanism of action of halicyclamine A has been a significant focus of research, yielding interesting insights into how this compound exerts its antimycobacterial effects.
Initial Hypotheses and IMPDH Targeting
When halicyclamine A was first isolated, it was identified as one of the active constituents inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in guanine nucleotide biosynthesis and is a validated target for various therapeutic applications. Given this initial observation, researchers hypothesized that IMPDH inhibition might be responsible for halicyclamine A's antimycobacterial activity.
The Role of DedA Protein
A breakthrough in understanding halicyclamine A's mechanism came from studies screening for halicyclamine A-resistant strains. Researchers screened transformants of M. smegmatis containing a genomic DNA library of M. bovis BCG for resistance to halicyclamine A .
Through sequencing analysis of cosmids isolated from the halicyclamine A-resistant transformants, researchers determined that the responsible gene was located in the genome region between 2920.549 kb and 2933.210 kb . Further experiments revealed that transformants over-expressing the BCG2664 gene, which encodes the DedA protein, exhibited resistance to halicyclamine A .
This evidence strongly suggested that the DedA protein correlates with the action mechanism of halicyclamine A as an anti-dormant mycobacterial substance . The DedA family comprises membrane proteins conserved across bacterial species, and while their precise functions remain incompletely characterized, they have been implicated in membrane homeostasis, cell division, and antibiotic resistance.
The discovery of DedA's involvement provides a novel target for antimycobacterial drug development and offers potential explanations for halicyclamine A's effectiveness against dormant mycobacteria, which are typically challenging to target with conventional antibiotics.
Synthesis Studies
The complex structure of halicyclamine A presents significant challenges for total synthesis, limiting its availability for extensive biological testing and potential clinical development. Nevertheless, progress has been made toward synthesizing this compound and its structural elements.
Synthetic Approaches to Halicyclamine A
Researchers have described approaches toward the synthesis of halicyclamine A, focusing particularly on constructing the stereogenic triad of the core structure . One synthetic strategy featured a diastereoselective intramolecular Diels-Alder reaction as a key step in establishing the correct stereochemistry of the halicyclamine A core .
Future Research Directions
The unique properties and promising biological activities of halicyclamine A present numerous opportunities for future research across multiple disciplines.
Medicinal Chemistry and Drug Development
Halicyclamine A serves as a valuable lead compound for the development of new antimycobacterial agents, particularly against dormant forms of tuberculosis-causing bacteria. Future medicinal chemistry efforts might focus on:
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Structure-activity relationship studies to identify the pharmacophore
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Synthesis of simplified analogs that maintain biological activity while being more synthetically accessible
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Development of semi-synthetic derivatives with improved pharmacokinetic properties
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Formulation strategies to enhance bioavailability and tissue penetration
Mechanism of Action Studies
While the involvement of the DedA protein in halicyclamine A's mechanism has been established, many aspects of this interaction remain to be elucidated. Future research could explore:
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The precise molecular interactions between halicyclamine A and DedA protein
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Structural studies of the DedA-halicyclamine A complex
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Investigation of downstream effects following DedA interaction
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Potential secondary targets contributing to halicyclamine A's biological effects
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